.alpha.-Carrageenan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carrageenans are a family of linear sulfated polysaccharides that are extracted from red algae (red seaweed) . They are widely used in the food industry for their gelling, thickening, and stabilizing properties . α-Carrageenan is a type of carrageenan that contains the alpha-gal epitope .

Synthesis Analysis

Carrageenans, including α-Carrageenan, can be chemically modified to enhance certain properties. For instance, κ-Carrageenan was modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC), which showed enhanced membrane conductivity . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Molecular Structure Analysis

Carrageenans are high-molecular-weight polysaccharides made up of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans .Chemical Reactions Analysis

Carrageenans, including α-Carrageenan, can undergo various chemical reactions. For instance, κ-Carrageenan was chemically modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC) . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Physical And Chemical Properties Analysis

Carrageenans, including α-Carrageenan, exhibit unique physical and chemical properties. They are large, highly flexible molecules that form curling helical structures, giving them the ability to form a variety of different gels at room temperature . They are also known for their gelling, thickening, and stabilizing abilities .Mecanismo De Acción

Direcciones Futuras

Carrageenans, including α-Carrageenan, have emerged as a promising candidate in tissue engineering and regenerative medicine applications as they resemble native glycosaminoglycans (GAGs) . They have been mainly used for tissue engineering, wound coverage, and drug delivery . Future research is expected to explore wider applications of carrageenan to increase its economic potential .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of .alpha.-Carrageenan can be achieved through the extraction of carrageenan from red seaweed and subsequent chemical modification to obtain the desired alpha form.", "Starting Materials": [ "Red seaweed (source of carrageenan)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Ethanol (C2H5OH)", "Acetone (C3H6O)" ], "Reaction": [ "Extraction of carrageenan from red seaweed using NaOH solution", "Precipitation of carrageenan using H2SO4", "Washing and drying of carrageenan", "Conversion of carrageenan to .alpha.-Carrageenan through treatment with ethanol and acetone" ] } | |

Número CAS |

104781-83-1 |

Nombre del producto |

.alpha.-Carrageenan |

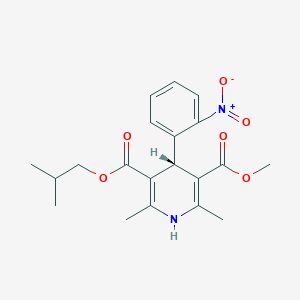

Fórmula molecular |

C7H7NO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.